6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound belongs to the dihydropyrano[2,3-c]pyrazole family, characterized by a fused pyranopyrazole core substituted with amino, nitrile, and aryl groups. Its 2,4-dichlorophenyl substituent confers distinct electronic and steric properties, influencing reactivity and biological activity. Such derivatives are synthesized via multicomponent reactions (e.g., aldehydes, malononitrile, and pyrazolones) and are explored for diverse applications, including antiviral, anti-inflammatory, and anticancer agents .
Properties
Molecular Formula |
C14H10Cl2N4O |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
6-amino-4-(2,4-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10Cl2N4O/c1-6-11-12(8-3-2-7(15)4-10(8)16)9(5-17)13(18)21-14(11)20-19-6/h2-4,12H,18H2,1H3,(H,19,20) |
InChI Key |
HHYQSCGLSKGIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, and malononitrile with 2,4-dichlorobenzaldehyde under basic conditions . The reaction is usually carried out in ethanol as a solvent and catalyzed by a base such as piperidine or DABCO (1,4-diazabicyclo[2.2.2]octane) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The aryl group at position 4 significantly impacts physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability and receptor binding via hydrophobic interactions. The 2,4-dichloro substitution in the target compound improves antiviral activity compared to monosubstituted analogs .
- Methoxy Groups : Reduce reactivity but serve as intermediates for complex heterocycles (e.g., oxazine derivatives) .
Alkyl Group Variations at Position 3
The alkyl chain at position 3 modulates steric bulk and pharmacokinetics:
Biological Activity
6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.
- Molecular Formula : C21H16Cl2N4O
- Molecular Weight : 411.28 g/mol
- CAS Number : 342591-45-1
- Predicted Boiling Point : 587.4 ± 50.0 °C
- Density : 1.42 ± 0.1 g/cm³
- pKa : 2.55 ± 0.40
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit notable antitumor properties. They have been shown to inhibit various cancer-related pathways:
- Targeted Inhibition : The compound has demonstrated inhibitory activity against key proteins involved in cancer progression such as BRAF(V600E) and EGFR . These targets are crucial in many cancers, making this compound a potential candidate for further development in oncology.
- Synergistic Effects : A study involving similar pyrazole derivatives revealed that they could enhance the efficacy of conventional chemotherapy agents like doxorubicin when used in combination therapies . This suggests a possible pathway for improving treatment outcomes in resistant cancer types.
Anti-inflammatory and Antimicrobial Properties
Beyond antitumor activity, this compound also shows promise in anti-inflammatory and antimicrobial applications:
- Anti-inflammatory Activity : Pyrazole derivatives have been noted for their ability to reduce inflammation markers in various models. This activity can be attributed to their capacity to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .
- Antimicrobial Effects : The compound has exhibited activity against several bacterial strains, indicating its potential use as an antimicrobial agent. The specific mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Study on Antitumor Activity
A significant study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings highlighted that:
- Compounds with structural similarities to this compound showed enhanced cytotoxicity when combined with doxorubicin.
- The combination index method was employed to assess the synergistic effects, revealing improved efficacy compared to monotherapy .
Study on Anti-inflammatory Properties
In another investigation focused on anti-inflammatory properties:
- Researchers demonstrated that certain pyrazole derivatives could significantly lower levels of pro-inflammatory cytokines in vitro.
- The study suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
